molecular formula C12H17Cl B8029381 1-Chloro-4-hexylbenzene

1-Chloro-4-hexylbenzene

Cat. No.: B8029381
M. Wt: 196.71 g/mol
InChI Key: SLCSKSWWYJUVCH-UHFFFAOYSA-N
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Description

1-Chloro-4-hexylbenzene (C₁₂H₁₇Cl) is a chlorinated aromatic hydrocarbon featuring a hexyl (C₆H₁₃) substituent at the para position of a benzene ring.

Properties

IUPAC Name

1-chloro-4-hexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCSKSWWYJUVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-hexylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of chlorobenzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-hexylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of phenols or amines.

    Oxidation: Formation of hexanoic acid or hexanal.

    Reduction: Formation of 1-hexyl-4-chlorocyclohexane.

Scientific Research Applications

1-Chloro-4-hexylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-hexylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile through the formation of a Meisenheimer complex . The hexyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1-Chloro-4-(Hexyloxy)benzene (C₁₂H₁₇ClO)

  • Structural Difference : The hexyloxy group (-O-C₆H₁₃) introduces an oxygen atom, creating an ether linkage.
  • Polarity : The oxygen atom increases polarity compared to 1-Chloro-4-hexylbenzene, likely enhancing solubility in polar solvents.
  • Applications : Ether-containing analogs are often used in liquid crystals or as surfactants due to their amphiphilic nature.

4-Chlorobenzyl Chloride (C₇H₆Cl₂)

  • Structural Difference : Features a reactive chloromethyl (-CH₂Cl) group at the para position.
  • Reactivity : The benzylic chlorine is highly reactive, enabling nucleophilic substitution reactions. In contrast, the chlorine in this compound is less reactive due to steric shielding by the hexyl group.
  • Applications : Used in agrochemicals and pharmaceuticals as a building block for further functionalization.

1-Chloro-4-Ethynylbenzene (C₈H₅Cl)

  • Structural Difference: Contains an ethynyl (-C≡CH) group, enabling conjugation and participation in click chemistry (e.g., Sonogashira coupling).
  • Reactivity : The sp-hybridized carbon allows for cross-coupling reactions, unlike the hexyl chain in this compound.
  • Applications : Valuable in polymer chemistry and medicinal chemistry for constructing complex architectures.

1-Chloro-3-Isopropyl-4-Methylbenzene (C₁₀H₁₃Cl)

  • Structural Difference : Branched isopropyl and methyl groups introduce steric hindrance.
  • Physical Properties : Lower molecular weight (154.66 g/mol vs. 212.72 g/mol for this compound) reduces boiling point and viscosity.
  • Applications : Branched analogs are common in fragrances and solvents due to volatility.

Research Findings and Inferred Properties

Hydrophobicity and Solubility

  • The hexyl chain in this compound imparts significant hydrophobicity, making it suitable for non-polar matrices (e.g., lubricants or plasticizers) .
  • In contrast, oxygenated analogs like 1-Chloro-4-(hexyloxy)benzene show moderate polarity, bridging solubility in both aqueous and organic phases .

Thermal Stability

  • Long alkyl chains (e.g., hexyl) generally enhance thermal stability compared to shorter or branched substituents, as seen in 1-Chloro-3-isopropyl-4-methylbenzene .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Key Applications
This compound C₁₂H₁₇Cl -C₆H₁₃ 212.72 Surfactants, intermediates
1-Chloro-4-(hexyloxy)benzene C₁₂H₁₇ClO -O-C₆H₁₃ 228.72 Liquid crystals
4-Chlorobenzyl chloride C₇H₆Cl₂ -CH₂Cl 161.03 Agrochemicals
1-Chloro-4-ethynylbenzene C₈H₅Cl -C≡CH 136.58 Polymer chemistry
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl -CH(CH₃)₂, -CH₃ 154.66 Solvents, fragrances

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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